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Introduction
JNJ-38877618 is a potent and highly selective, orally bioavailable small-molecule inhibitor of

the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met signaling pathway plays a crucial role

in cell proliferation, survival, migration, and invasion.[5] Dysregulation of this pathway is

implicated in the development and progression of various cancers.[5] These application notes

provide detailed protocols for cell-based assays to evaluate the efficacy of JNJ-38877618 in

cancer cell lines.

Mechanism of Action
JNJ-38877618 inhibits the kinase activity of both wild-type and mutant forms of c-Met.[1][3] By

binding to the ATP-binding site of the c-Met kinase domain, JNJ-38877618 blocks its

autophosphorylation and the subsequent activation of downstream signaling pathways,

including the RAS/MAPK, PI3K/Akt, and STAT pathways.[1][3] This inhibition leads to a

reduction in cell growth, proliferation, and motility in c-Met dependent tumor cells.[2]
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Caption: The c-Met signaling pathway and the inhibitory action of JNJ-38877618.
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Data Presentation
Table 1: In Vitro Inhibitory Activity of JNJ-38877618

Target IC50 (nM) Reference

Wild-type c-Met 2 [1]

M1268T mutant c-Met 3 [1]

Experimental Protocols
Cell Proliferation Assay
This protocol determines the effect of JNJ-38877618 on the proliferation of cancer cells.

Materials:

c-Met dependent cancer cell lines (e.g., Hs746T, SNU-5, MKN-45)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

JNJ-38877618

DMSO (vehicle control)

96-well clear-bottom black plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Workflow:

Preparation Treatment Readout

Seed cells in
96-well plate Incubate for 24h Treat with JNJ-38877618

(or DMSO) Incubate for 72h Add CellTiter-Glo® Incubate for 10 min Read Luminescence
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Caption: Workflow for the cell proliferation assay.

Procedure:

Harvest and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete growth

medium in a 96-well plate.

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

Prepare a serial dilution of JNJ-38877618 in complete growth medium. A suggested

concentration range is 0.1 nM to 10 µM. Include a DMSO vehicle control.

Remove the medium from the wells and add 100 µL of the JNJ-38877618 dilutions or DMSO

control.

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a luminometer.

Calculate the percentage of cell viability relative to the DMSO control and plot the results to

determine the IC50 value.

Colony Formation Assay
This assay assesses the long-term effect of JNJ-38877618 on the ability of single cells to form

colonies.

Materials:
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c-Met dependent cancer cell lines

Complete growth medium

JNJ-38877618

DMSO

6-well plates

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

PBS

Workflow:

Cell Seeding & Treatment Colony Growth

Staining & Analysis

Seed low density cells
in 6-well plate

Add JNJ-38877618
(or DMSO) Incubate for 10-14 days Change medium every

2-3 days

Fix with Methanol Stain with Crystal Violet Wash, Dry, and
Count Colonies

Click to download full resolution via product page

Caption: Workflow for the colony formation assay.

Procedure:

Seed 500-1000 cells per well in a 6-well plate containing 2 mL of complete growth medium.

Allow cells to attach overnight.

Treat the cells with various concentrations of JNJ-38877618 (e.g., 1 nM to 1 µM) or DMSO.
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Incubate the plates at 37°C in a 5% CO₂ incubator for 10-14 days, or until visible colonies

are formed in the control wells.

Replace the medium with fresh medium containing the respective treatments every 2-3 days.

After the incubation period, wash the wells twice with PBS.

Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.

Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well. Incubate for

15 minutes at room temperature.

Wash the wells with water until the background is clear.

Air dry the plates and count the number of colonies (typically defined as a cluster of >50

cells) in each well.

Calculate the plating efficiency and the surviving fraction for each treatment.

Wound Healing (Scratch) Assay
This assay evaluates the effect of JNJ-38877618 on cell migration.

Materials:

c-Met dependent cancer cell lines

Complete growth medium

JNJ-38877618

DMSO

6-well or 12-well plates

200 µL pipette tip

Microscope with a camera
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Workflow:

Preparation Treatment & Imaging Analysis

Seed cells to form
a confluent monolayer

Create a 'scratch'
with a pipette tip Wash with PBS Add medium with

JNJ-38877618 or DMSO Image at 0h Incubate and image at
regular intervals (e.g., 24h) Measure wound area Calculate percent

wound closure

Click to download full resolution via product page

Caption: Workflow for the wound healing assay.

Procedure:

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell

monolayer.

Wash the wells with PBS to remove detached cells.

Add fresh medium containing different concentrations of JNJ-38877618 or DMSO.

Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, and 48 hours)

using a microscope.

Measure the width or area of the scratch at each time point.

Calculate the percentage of wound closure relative to the initial scratch area to determine the

effect of JNJ-38877618 on cell migration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3225017/
https://www.researchgate.net/figure/Different-downstream-signaling-pathways-activated-through-c-MET-and-its-interactive-other_fig1_358118752
https://www.researchgate.net/figure/Here-the-major-downstream-signaling-pathways-of-HGF-c-MET-and-targets-of-trametinib-are_fig1_378748374
https://pubmed.ncbi.nlm.nih.gov/17667909/
https://pubmed.ncbi.nlm.nih.gov/17667909/
https://stage.abbviescience.com/en/cancer-targets/c-met.html
https://www.benchchem.com/product/b608213#jnj-38877618-cell-based-assay-protocol
https://www.benchchem.com/product/b608213#jnj-38877618-cell-based-assay-protocol
https://www.benchchem.com/product/b608213#jnj-38877618-cell-based-assay-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608213?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

